The Physicochemical Profile and Synthetic Utility of Dichloromethoxymethylsilane in Organosilicon Chemistry
The Physicochemical Profile and Synthetic Utility of Dichloromethoxymethylsilane in Organosilicon Chemistry
Executive Summary
Dichloromethoxymethylsilane (DCMMS, CAS 1825-74-7) is a highly reactive, bifunctional organosilicon precursor. Due to the orthogonal reactivity between its highly labile silicon-chlorine (Si-Cl) bonds and its moderately stable silicon-methoxy (Si-OCH₃) bond, DCMMS serves as a critical building block in the synthesis of specialized siloxane polymers and surface-modifying agents. As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with a comprehensive technical guide on the physicochemical properties, mechanistic pathways, and self-validating laboratory protocols required to harness DCMMS in advanced materials synthesis.
Molecular Architecture and Physicochemical Properties
DCMMS is characterized by a central silicon atom tetrahedrally coordinated to one methyl group, one methoxy group, and two chlorine atoms. This structural asymmetry imparts unique thermodynamic and kinetic properties to the molecule, dictating its behavior in sol-gel processes and polymerization.
According to authoritative 1[1], the compound is a highly flammable and corrosive liquid that reacts violently with ambient moisture.
Table 1: Key Physicochemical Properties of Dichloromethoxymethylsilane
| Property | Value / Description |
| IUPAC Name | Dichloro(methoxy)methylsilane |
| CAS Number | 1825-74-7 |
| Molecular Formula | C2H6Cl2OSi [2] |
| Molar Mass | 145.06 g/mol |
| Boiling Point | 100.6 °C (373.8 K) at 1 atm[3] |
| Physical State | Colorless liquid |
| GHS Classification | Flam. Liq. 2 (H225), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)[4] |
The boiling point of 100.6 °C indicates moderate volatility[3], which necessitates careful handling in closed, inert systems to prevent evaporative loss and premature ambient hydrolysis.
Mechanistic Pathways: Orthogonal Reactivity
The synthetic utility of DCMMS lies in the differential leaving group abilities of chloride ( Cl− ) versus methoxide ( CH3O− ). Understanding the causality behind these reaction pathways is essential for preventing unwanted cross-linking.
-
Kinetic Control (Si-Cl Cleavage): The Si-Cl bond is highly polarized and relatively weak. Nucleophilic attack by water occurs rapidly at the silicon center, displacing the chloride ion. At low temperatures (e.g., 0 °C), this reaction is orders of magnitude faster than the cleavage of the Si-OCH₃ bond.
-
Thermodynamic Control (Si-OCH₃ Cleavage): The methoxy group is a poorer leaving group. Its cleavage requires elevated temperatures or strong acid/base catalysis. If the hydrogen chloride (HCl) generated from the initial Si-Cl hydrolysis is not immediately scavenged, it acts as an autocatalyst, protonating the methoxy oxygen and facilitating its departure as methanol. This leads to uncontrolled cross-linking and gelation.
Figure 1: Divergent hydrolytic pathways of Dichloromethoxymethylsilane based on reaction conditions.
Experimental Methodology: Synthesis of Methoxy-Terminated Polymethylsiloxane
In drug development, methoxy-functionalized siloxanes are utilized to formulate room-temperature vulcanizing (RTV) silicone matrices for controlled-release implants. The following protocol details the controlled hydrolysis of DCMMS to yield a linear, methoxy-retaining polysiloxane intermediate.
Causality and Self-Validation in Experimental Design
This protocol is designed as a self-validating system .
-
Why use an acid scavenger? Triethylamine ( Et3N ) is employed to immediately neutralize the generated HCl. This prevents the acid-catalyzed condensation of the methoxy groups.
-
Self-Validation: The immediate precipitation of Et3N⋅HCl provides real-time visual confirmation of Si-Cl cleavage. Furthermore, the final fluidity of the product validates that macroscopic cross-linking (gelation) was successfully avoided.
-
Why 0 °C? Low temperatures suppress the thermodynamic pathway, ensuring strict kinetic control over the Si-Cl substitution.
Step-by-Step Protocol
-
Inert Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet.
-
Reagent Setup: Dissolve 0.1 mol (14.5 g) of DCMMS in 100 mL of anhydrous tetrahydrofuran (THF). Add 0.22 mol of anhydrous triethylamine (a slight excess to ensure complete HCl scavenging). Chill the mixture to 0 °C using an ice bath.
-
Controlled Hydrolysis: In the addition funnel, prepare a solution of 0.1 mol (1.8 g) of HPLC-grade water in 20 mL of THF. Add this solution dropwise over 60 minutes. Observation: A dense white precipitate of triethylamine hydrochloride will form immediately.
-
Maturation: Allow the reaction to stir for an additional 2 hours at 0 °C, then slowly warm to room temperature.
-
Purification: Filter the reaction mixture under argon using a Schlenk frit to remove the Et3N⋅HCl salts. Transfer the filtrate to a rotary evaporator and remove the THF under reduced pressure (vacuum distillation).
-
Analytical Validation: Analyze the resulting viscous fluid via 29Si NMR and FTIR. The successful retention of the methoxy group is confirmed by an FTIR stretch at ~2840 cm−1 (C-H stretch of the methoxy group) and the complete absence of a broad Si-OH stretch at ~3300 cm−1 .
Figure 2: Step-by-step workflow for the controlled synthesis of methoxy-terminated siloxanes.
Applications in Drug Development & Advanced Materials
-
Silicone-Based Drug Delivery Matrices: The synthesized methoxy-terminated siloxanes can be compounded with active pharmaceutical ingredients (APIs). Upon exposure to physiological moisture, the terminal methoxy groups slowly hydrolyze and condense, curing the matrix into a biocompatible elastomer that provides zero-order drug release kinetics.
-
Surface Modification of API Nanocarriers: DCMMS can be used to functionalize the surface of mesoporous silica nanoparticles. The Si-Cl bonds anchor the molecule to the silica surface, leaving the methoxy group available for further post-synthetic functionalization, thereby tuning the hydrophobicity and circulation half-life of the nanocarrier.
References
- Source: Chemos GmbH & Co.
- Title: Molecular Modeling of Macroscopic Phase Changes 2 - Vapor Pressure Parameters Source: Scribd URL
- Title: Dichloromethoxymethylsilane SDS, 1825-74-7 Safety Data Sheets Source: Echemi URL
